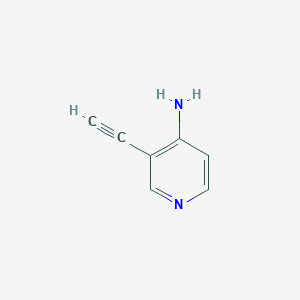

3-Ethynylpyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethynylpyridin-4-amine is a synthetic compound that has been used in a variety of research applications. It has been studied for its potential to be used as a drug for therapeutic treatments and as a tool for scientific research. This compound has a wide range of applications, from drug discovery to biochemistry and physiology.

科学的研究の応用

1. Photoredox Catalysis in Organic Chemistry

3-Ethynylpyridin-4-amine and its derivatives have been used in the field of organic chemistry, particularly in photoredox catalysis. A study describes a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. The process involves the reaction of 2,4,6-triphenylpyridinium salts with alkynyl p-tolylsulfones, leading to functionalized alkynes. The reaction offers broad substrate scope, high chemoselectivity, and mild conditions, making it scalable and suitable for complex molecular scaffold diversification (Ociepa et al., 2018).

2. Bioactivities of Tetramic Acid Derivatives

In the realm of bioactivity studies, 3-Ethynylpyridin-4-amine derivatives have been explored for their potential bioactivities. Specifically, 4-amino derivatives of tetramic acid were prepared and assessed for their herbicidal, fungicidal, insecticidal, and antitumor activities. Some of these compounds showed promising herbicidal activity against Arabidopsis thaliana and fungicidal activity against Pythium sp., highlighting their potential as bioactive molecules (Liu et al., 2014).

3. Acyl-Transfer Catalysis

3-Ethynylpyridin-4-amine derivatives have also been studied as catalysts in acyl-transfer reactions. The design of these catalysts was guided by the stability of their acetyl intermediates, determined through theoretical calculations. These catalysts showed significant promise in the acylation of 1-ethynylcyclohexanol with acetic anhydride and isobutyric anhydride, with the catalytic activity being dramatically influenced by the substitution pattern of the diaminopyridines (Held et al., 2007).

4. Photoinduced Intramolecular Electron-Transfer Systems

3-Ethynylpyridin-4-amine and its derivatives were utilized in the multicomponent synthesis of 4-aryldihydropyridines, which showed potential applications in photoinduced intramolecular electron-transfer systems. These compounds exhibited interesting photoluminescence behavior, suggesting their possible use in advanced electronic or photonic devices (Al-Awadi et al., 2012).

5. Organometallic Networks and Luminescence Properties

The compound has also been used in the synthesis of novel silver–ethynide complexes, demonstrating the crucial role of coordination modes of organic ligands in controlling the structures of organometallic networks. These complexes showed interesting luminescence properties, potentially applicable in materials science (Zhang et al., 2010).

6. Dehydrative Condensation Reactions

Furthermore, 3-Ethynylpyridin-4-amine derivatives were employed in dehydrative condensation reactions between carboxylic acids and amines to give corresponding amides. This method, practical and scalable, was applied in the synthesis of complex molecules like sitagliptin, showcasing its utility in pharmaceutical synthesis (Ishihara & Lu, 2016).

特性

IUPAC Name |

3-ethynylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-5-9-4-3-7(6)8/h1,3-5H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNDBCLJFUKLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylpyridin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)

![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)

![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide](/img/structure/B2740200.png)

![3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile](/img/structure/B2740201.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2740202.png)

![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)